Enzymatic Potency vs. Advanced AANAT Inhibitors
Aanat-IN-1 demonstrates an IC50 of 10 μM against recombinant human AANAT in vitro , positioning it as a moderately potent inhibitor within the AANAT chemical probe landscape. For context, the hydantoin indolinone series developed as more stable alternatives to the rhodanine scaffold achieved substantially improved potency, with lead compound 5g (bearing a CH3CO2CH2- substituent) exhibiting an IC50 of 1.1 μM—a 19-fold improvement over its parent rhodanine compound and approximately 9-fold more potent than Aanat-IN-1 [1]. Similarly, benzo[b]thiophene derivative Compound 13 demonstrated an IC50 of 1.4 μM [2]. BindingDB also records an AANAT inhibitor (8h) with an IC50 of 390 nM under pH 6.8 conditions at 37°C [3]. These comparisons underscore that Aanat-IN-1 resides in the lower-potency tier of available AANAT inhibitors, which may be advantageous or disadvantageous depending on the experimental context.
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10 μM (Aanat-IN-1) |
| Comparator Or Baseline | Hydantoin indolinone 5g: 1.1 μM; Benzo[b]thiophene Compound 13: 1.4 μM; AANAT inhibitor 8h: 390 nM (0.39 μM) |
| Quantified Difference | Aanat-IN-1 is approximately 9-fold less potent than hydantoin indolinone 5g; approximately 7-fold less potent than benzo[b]thiophene Compound 13; approximately 25-fold less potent than AANAT inhibitor 8h. |
| Conditions | Recombinant human AANAT enzymatic assay (target compound); human serotonin N-acetyltransferase assay at pH 6.8, 37°C (comparator 8h). Note: Assay conditions vary across studies; direct head-to-head comparison data unavailable. |
Why This Matters
The 10 μM potency of Aanat-IN-1 versus sub-micromolar alternatives defines the achievable concentration window in cellular assays and influences decisions where high target engagement or low compound usage are prioritized.
- [1] Wandrey N, et al. Hydantoin indolinones as AANAT inhibitors. Bioorg Med Chem Lett. 2026;131:130459. View Source
- [2] Mesangeau C, et al. Design, synthesis and in vitro evaluation of novel benzo[b]thiophene derivatives as serotonin N-acetyltransferase (AANAT) inhibitors. J Enzyme Inhib Med Chem. 2003;18(2):119-125. View Source
- [3] BindingDB. BDBM85590: AANAT Inhibitor 8h Affinity Data. BindingDB, University of California San Diego. View Source
